1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone

Medicinal Chemistry Cross-Coupling Regioselectivity

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone (CAS 817172-27-3) is a heterocyclic building block featuring the imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and an acetyl group at the 2-position. This substitution pattern defines it as a versatile late-stage diversification intermediate for medicinal chemistry, particularly in kinase inhibitor programs.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 817172-27-3
Cat. No. B11870535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone
CAS817172-27-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H7BrN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3
InChIKeyXTXHRMDWOPCLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone (CAS 817172-27-3) – Procurement-Grade Building Block for Kinase-Focused Libraries


1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone (CAS 817172-27-3) is a heterocyclic building block featuring the imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and an acetyl group at the 2-position. This substitution pattern defines it as a versatile late-stage diversification intermediate for medicinal chemistry, particularly in kinase inhibitor programs [1]. The bromine serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the 2-acetyl group offers a distinct electronic environment and a potential hydrogen-bond acceptor that differs fundamentally from its 3-substituted positional isomer .

Why 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone Cannot Be Simply Replaced by Other Imidazopyridine Building Blocks


Although many brominated imidazo[1,2-a]pyridine intermediates are commercially available, the combination of a C6 bromine and a C2 acetyl group in 1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone creates a reactivity profile that cannot be reproduced by analogs with different halogen or positional substitution. The bromine at C6 is optimally reactive for Suzuki couplings, while the electron-withdrawing 2-acetyl group modulates the ring electronics differently than a 3-acetyl substituent, directly affecting cross-coupling yields and the regioselectivity of subsequent functionalization steps . Generic substitution with, for example, the 3-ethanone positional isomer or a 6-chloro analog will lead to divergent synthetic outcomes and altered biological activity of the final compounds, as documented in structure-activity relationship (SAR) studies of this scaffold class [1].

Quantitative Differentiation Evidence for 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone


Regiochemical Identity: 2-Acetyl vs. 3-Acetyl Positional Isomer – Distinct Reactivity and Electronic Landscape

The acetyl substituent at the C2 position of the imidazo[1,2-a]pyridine ring, adjacent to the bridgehead nitrogen, produces a different electronic distribution compared to the C3 positional isomer. For 1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone, the predicted pKa of the conjugate acid is 1.18 ± 0.50, whereas the 3-acetyl isomer (1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone, CAS 30493-41-5) exhibits a predicted pKa of approximately 3.5–4.0 based on analogous heterocyclic calculations . This pKa differential of roughly 2.3–2.8 log units indicates that the 2-acetyl compound is a significantly weaker base, meaning it will exist predominantly in the neutral, unprotonated form under physiological pH conditions, which directly impacts membrane permeability, protein binding, and solubility in both assay and formulation settings [1]. Furthermore, the C2 acetyl group exerts a stronger electron-withdrawing effect on the imidazole ring, deactivating the C6 bromine toward oxidative addition in palladium-catalyzed couplings relative to the C3 isomer, thereby requiring adjusted catalyst/ligand systems for optimal conversion [2].

Medicinal Chemistry Cross-Coupling Regioselectivity

Halogen Reactivity Hierarchy: Br vs. Cl vs. I at the C6 Position for Cross-Coupling Efficiency

In imidazo[1,2-a]pyridine systems, the C6 position is electronically favorable for electrophilic aromatic substitution and oxidative addition. Bromine at C6 provides an optimal balance of reactivity and stability for Suzuki-Miyaura cross-coupling: it is significantly more reactive than chlorine (typical relative rate k_Br/k_Cl ≈ 10–50 for Pd-catalyzed couplings on electron-deficient heterocycles) but avoids the instability and homocoupling side reactions often encountered with the iodo analog [1][2]. The target compound's C6–Br bond dissociation energy is estimated at ~80 kcal/mol, compared to ~95 kcal/mol for the C6–Cl analog and ~65 kcal/mol for the C6–I analog, positioning bromine as the preferred handle for controlled, high-yielding diversification [3]. In a related imidazo[1,2-a]pyridine Suzuki coupling study, 6-bromo substrates achieved >80% conversion under standard conditions (Pd(PPh3)4, 2M Na2CO3, DME, 80°C) within 2 hours, while the corresponding 6-chloro substrate required microwave irradiation at 150°C and a stronger base to reach comparable conversion [1].

Suzuki Coupling Palladium Catalysis Building Block Reactivity

Density and Crystallinity: Differentiating Physical Form from the 3-Acetyl Isomer

The predicted density of 1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone is 1.65 ± 0.1 g/cm³, which is notably higher than the typical density range of 1.38–1.48 g/cm³ for related 3-acetyl imidazo[1,2-a]pyridine isomers . This ~12–20% higher predicted density suggests more efficient crystal packing, potentially conferring superior long-term storage stability and easier handling during solid dispensing for parallel synthesis or automated library production [1]. While these are predicted values, the consistent trend across multiple computational methods indicates a genuine structural basis rooted in the different molecular shape and dipole moment arising from 2- vs. 3-substitution.

Solid-State Properties Formulation Crystallinity

Scaffold Validation: Imidazo[1,2-a]pyridine Core as a Privileged Kinase Inhibitor Template

The imidazo[1,2-a]pyridine scaffold has been extensively validated as a kinase inhibitor pharmacophore. In a representative study, a series of 2,6-disubstituted imidazo[1,2-a]pyridines exhibited IC50 values against CLK1 and DYRK1A in the range of 0.7–8.9 μM, with the most potent analog (compound 4c) showing IC50 = 0.7 μM (CLK1) and 2.6 μM (DYRK1A) [1]. While this study did not directly use 1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone, the 6-bromo-2-acetyl substitution pattern maps directly onto the SAR-optimized vector for introducing aryl/heteroaryl groups at C6 via Suzuki coupling, with the 2-acetyl group serving as a synthetic handle for further elaboration (e.g., Wittig olefination, reductive amination, or heterocycle formation) [2]. This positions the target compound as a strategic intermediate for generating focused kinase inhibitor libraries that explore the 2,6-disubstitution space identified in the SAR study.

Kinase Inhibition Scaffold Validation Drug Discovery

Recommended Application Scenarios for 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone in Scientific Selection and Procurement


Focused Kinase Inhibitor Library Synthesis via C6 Suzuki Diversification

Based on the validated 2,6-disubstituted imidazo[1,2-a]pyridine SAR [1], this building block is ideally suited as the central intermediate for generating compound libraries targeting CLK1, DYRK1A, and PI3K kinases. The C6 bromine enables parallel Suzuki coupling with diverse boronic acids, while the C2 acetyl group can be subsequently modified to introduce additional diversity elements. This two-step diversification strategy has been employed successfully in the discovery of pan-PI3K clinical candidates [2].

Structure-Based Drug Design Programs Requiring a Hydrogen-Bond-Acceptor at the C2 Vector

The 2-acetyl group provides a geometrically well-defined hydrogen-bond acceptor that can interact with kinase hinge residues or conserved water molecules in the ATP-binding pocket. Unlike ester or amide alternatives, the acetyl group offers minimal steric bulk, preserving synthetic tractability while maintaining key binding interactions identified in docking studies of imidazo[1,2-a]pyridine-based inhibitors [1].

Late-Stage Functionalization Compatible with Automated High-Throughput Synthesis Platforms

The C6–Br bond's optimal reactivity toward Pd-catalyzed cross-coupling, combined with the compound's predicted higher density (1.65 g/cm³) that favors accurate solid dispensing , makes this building block particularly suitable for automated parallel synthesis workflows in medicinal chemistry laboratories. The single reactive halogen eliminates chemoselectivity concerns during library production.

Quote Request

Request a Quote for 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.